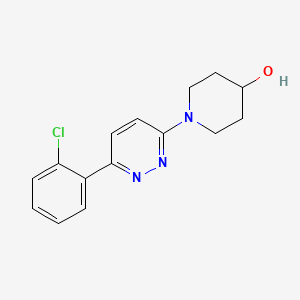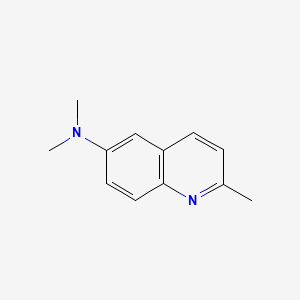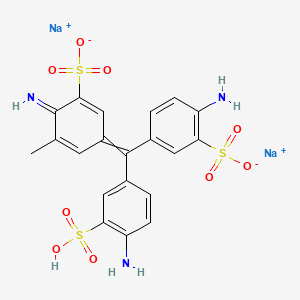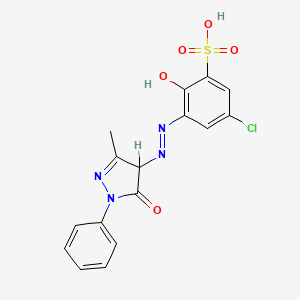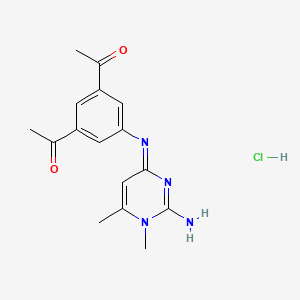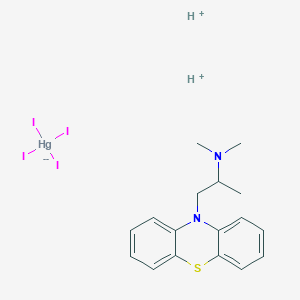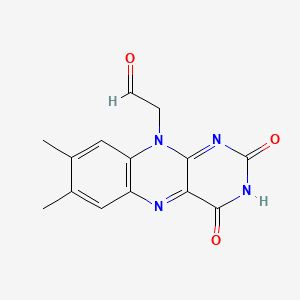![molecular formula C12H12F3N3OS B1208193 2-(4,5-dihydro-1H-imidazol-2-ylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1208193.png)
2-(4,5-dihydro-1H-imidazol-2-ylthio)-N-[3-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-dihydro-1H-imidazol-2-ylthio)-N-[3-(trifluoromethyl)phenyl]acetamide is a member of (trifluoromethyl)benzenes.
Scientific Research Applications
Anticancer Activities
Research has demonstrated that derivatives of 2-(4,5-dihydro-1H-imidazol-2-ylthio)-N-[3-(trifluoromethyl)phenyl]acetamide show significant anticancer activities. For instance, Duran and Demirayak (2012) synthesized derivatives that exhibited substantial anticancer activity against various human tumor cell lines, especially melanoma types (Duran & Demirayak, 2012). Similarly, Evren et al. (2019) found that some synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides showed notable anticancer activity against human lung adenocarcinoma cells (Evren et al., 2019).
Antimicrobial Properties
Several studies have focused on the antimicrobial properties of these compounds. Parikh and Joshi (2014) synthesized derivatives that showed significant antimicrobial activity against various bacterial and fungal strains (Parikh & Joshi, 2014). Another study by Gul et al. (2017) reported that certain derivatives demonstrated potent antimicrobial activity, suggesting potential applications in combating microbial infections (Gul et al., 2017).
Antifungal Agents
Novel derivatives of this compound have also been evaluated for their antifungal properties. Altındağ et al. (2017) synthesized derivatives with significant activity against Candida albicans and Candida krusei, indicating potential use in treating fungal infections (Altındağ et al., 2017).
Anticonvulsant Activity
A study by Aktürk et al. (2002) found that certain omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives of this compound exhibited anticonvulsant activity, suggesting a potential application in treating seizures (Aktürk et al., 2002).
Antiviral Activity
Zhan et al. (2009) synthesized a series of imidazole thioacetanilide derivatives that were effective inhibitors of HIV-1, demonstrating potential as non-nucleoside reverse transcriptase inhibitors (Zhan et al., 2009).
properties
Product Name |
2-(4,5-dihydro-1H-imidazol-2-ylthio)-N-[3-(trifluoromethyl)phenyl]acetamide |
|---|---|
Molecular Formula |
C12H12F3N3OS |
Molecular Weight |
303.31 g/mol |
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C12H12F3N3OS/c13-12(14,15)8-2-1-3-9(6-8)18-10(19)7-20-11-16-4-5-17-11/h1-3,6H,4-5,7H2,(H,16,17)(H,18,19) |
InChI Key |
GSRUSEGVJQGBQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



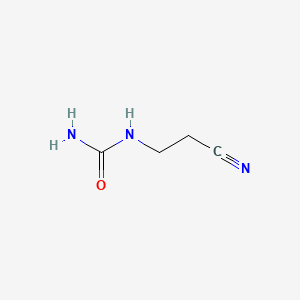
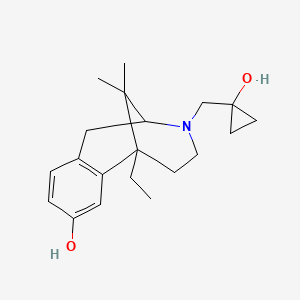
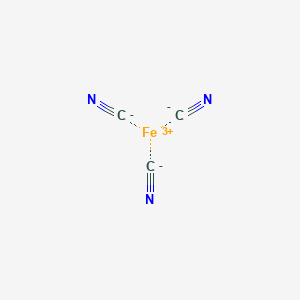
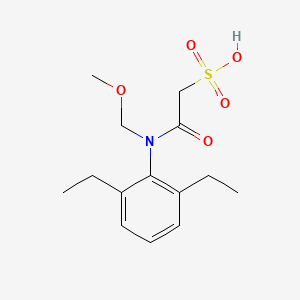
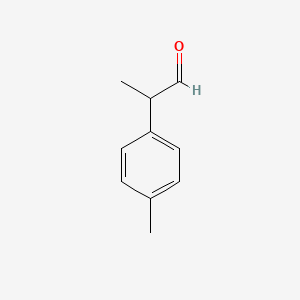
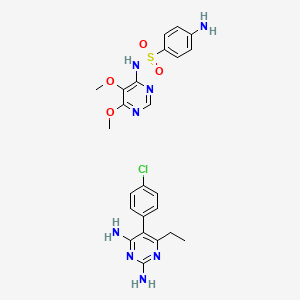
![3-(2-Methylpropyl)-7-propan-2-ylspiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclohexane]](/img/structure/B1208124.png)
